2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol
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Description
“2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol” is a chemical compound that belongs to the class of thiophene derivatives . It is also known by the name “2-((1-(5-bromothiophen-2-yl)ethyl)amino)ethan-1-ol hydrochloride” and has a molecular weight of 286.62 .
Synthesis Analysis
The synthesis of this compound can be achieved through different methods including the reaction of thiophene with ethylene oxide, bromide substitution of thiophene, and Grignard reaction with ethylene oxide.Molecular Structure Analysis
The IUPAC name of this compound is “2-((1-(5-bromothiophen-2-yl)ethyl)amino)ethan-1-ol hydrochloride”. The InChI code is “1S/C8H12BrNOS.ClH/c1-6(10-4-5-11)7-2-3-8(9)12-7;/h2-3,6,10-11H,4-5H2,1H3;1H” which provides a unique identifier for the molecular structure .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 225-227 degrees Celsius .Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Future Directions
Properties
IUPAC Name |
2-amino-1-(5-bromothiophen-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVCMUPALSKCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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